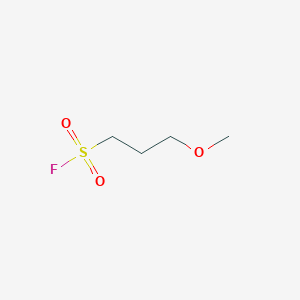

3-Methoxypropane-1-sulfonyl fluoride

CAS No.: 1227250-19-2

Cat. No.: VC2817656

Molecular Formula: C4H9FO3S

Molecular Weight: 156.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1227250-19-2 |

|---|---|

| Molecular Formula | C4H9FO3S |

| Molecular Weight | 156.18 g/mol |

| IUPAC Name | 3-methoxypropane-1-sulfonyl fluoride |

| Standard InChI | InChI=1S/C4H9FO3S/c1-8-3-2-4-9(5,6)7/h2-4H2,1H3 |

| Standard InChI Key | HKLSECKCOSGZFS-UHFFFAOYSA-N |

| SMILES | COCCCS(=O)(=O)F |

| Canonical SMILES | COCCCS(=O)(=O)F |

Introduction

Chemical Characteristics and Reactivity

Structural Features

The molecular architecture of 3-methoxypropane-1-sulfonyl fluoride incorporates several important structural features that influence its chemical behavior and reactivity. The compound contains a sulfonyl fluoride group (-SO2F), which represents one of the most reactive functional groups within the molecule. This functional group consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to both a fluorine atom and the carbon backbone, creating a tetrahedral geometry around the sulfur center. The electronegative fluorine atom attached to the sulfonyl group generates a highly polarized S-F bond, contributing to the reactive nature of this functional group toward nucleophiles. At the opposite end of the molecule, the methoxy group (-OCH3) provides an ether functionality that contributes electron density through the oxygen atom's lone pairs, potentially influencing the molecule's coordination capabilities and interactions with Lewis acids. The three-carbon propane chain serves as a flexible linker between these functional groups, providing conformational mobility to the molecule and acting as a spacer that prevents direct electronic interaction between the methoxy and sulfonyl fluoride groups. This particular arrangement of functional groups—a polar, reactive sulfonyl fluoride separated from a moderately electron-donating methoxy group by a short hydrocarbon chain—creates a molecule with distinctly different reactivity at its two ends, making it potentially valuable for regioselective chemical transformations and as a building block in more complex synthetic pathways.

Synthesis and Preparation Methods

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume